molecular formula C20H30O3 B8057091 17-Norkauran-18-oic acid, 13-methyl-16-oxo-, (4a,8b,13b)-

17-Norkauran-18-oic acid, 13-methyl-16-oxo-, (4a,8b,13b)-

Cat. No.: B8057091
M. Wt: 318.4 g/mol
InChI Key: KFVUFODCZDRVSS-GMZFERAJSA-N
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Description

17-Norkauran-18-oic acid, 13-methyl-16-oxo-, (4a,8b,13b)- is a complex organic compound belonging to the class of kaurane diterpenoids. These compounds are known for their intricate tetracyclic structures and are often found in various natural products, particularly in plants. The compound’s unique structure and properties make it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 17-Norkauran-18-oic acid, 13-methyl-16-oxo-, (4a,8b,13b)- involves multiple steps, typically starting from simpler organic molecules. The process often includes cyclization reactions to form the tetracyclic core, followed by functional group modifications to introduce the carboxylic acid and other substituents. Specific reaction conditions, such as temperature, pressure, and catalysts, are crucial to achieving the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

17-Norkauran-18-oic acid, 13-methyl-16-oxo-, (4a,8b,13b)- can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxo derivatives.

    Reduction: Addition of hydrogen atoms to reduce double bonds or carbonyl groups.

    Substitution: Replacement of functional groups with other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are tailored to optimize each specific reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, 17-Norkauran-18-oic acid, 13-methyl-16-oxo-, (4a,8b,13b)- is studied for its unique structural properties and reactivity. It serves as a model compound for understanding complex organic reactions and developing new synthetic methodologies.

Biology

In biology, this compound is investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties. Its interactions with biological macromolecules, such as proteins and nucleic acids, are of particular interest.

Medicine

In medicine, 17-Norkauran-18-oic acid, 13-methyl-16-oxo-, (4a,8b,13b)- is explored for its therapeutic potential. It may serve as a lead compound for drug development, targeting specific diseases or conditions.

Industry

In industry, this compound can be used as a precursor for the synthesis of other valuable chemicals or as an additive in various products, such as cosmetics and pharmaceuticals.

Mechanism of Action

The mechanism of action of 17-Norkauran-18-oic acid, 13-methyl-16-oxo-, (4a,8b,13b)- involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    Kaurenoic acid: Another kaurane diterpenoid with similar structural features but different functional groups.

    Steviol: A diterpenoid glycoside with a similar tetracyclic core but additional sugar moieties.

    Gibberellic acid: A plant hormone with a related structure but distinct biological functions.

Uniqueness

17-Norkauran-18-oic acid, 13-methyl-16-oxo-, (4a,8b,13b)- is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties

Properties

IUPAC Name

(1R,4R,5S,9R,10S,13S)-5,9,13-trimethyl-14-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O3/c1-17-9-5-14-18(2)7-4-8-19(3,16(22)23)13(18)6-10-20(14,12-17)11-15(17)21/h13-14H,4-12H2,1-3H3,(H,22,23)/t13-,14-,17+,18+,19+,20+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFVUFODCZDRVSS-GMZFERAJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C4(CCCC(C4CCC3(C1)CC2=O)(C)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H]3[C@]4(CCC[C@]([C@@H]4CC[C@@]3(C1)CC2=O)(C)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27975-19-5
Record name (2S,4aR,4bS,8R,8aS,10aR)-Dodecahydro-2,4b,8-trimethyl-12-oxo-1H-2,10a-ethanophenanthrene-8-carboxylic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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